1-Isothiocyanato-15-(methylsulfanyl)pentadecane
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Overview
Description
1-Isothiocyanato-15-(methylsulfanyl)pentadecane is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its unique structure, which includes a long carbon chain with an isothiocyanate group at one end and a methylsulfanyl group at the other. This structure imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-15-(methylsulfanyl)pentadecane can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene or its derivatives. This method, while effective, involves the use of highly toxic reagents. An alternative, more sustainable method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU. This reaction can be carried out under moderate heating (40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of carbon disulfide and amines under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield the desired isothiocyanate . This method, while efficient, also involves handling volatile and toxic reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-15-(methylsulfanyl)pentadecane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the -N=C=S group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions yield thioureas, carbamates, and other derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isothiocyanato-15-(methylsulfanyl)pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of various derivatives.
Industry: The compound is used in the development of fungicides and other agrochemicals.
Mechanism of Action
The biological activity of 1-Isothiocyanato-15-(methylsulfanyl)pentadecane is primarily due to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction can lead to the modulation of various cellular pathways:
Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, the compound induces the expression of proteins that protect cells from oxidative stress.
Inhibition of Proinflammatory Responses: The compound can inhibit the NFκB pathway, reducing inflammation.
Induction of Apoptosis: It can induce cell cycle arrest and apoptosis in cancer cells, contributing to its antineoplastic effects.
Comparison with Similar Compounds
1-Isothiocyanato-15-(methylsulfanyl)pentadecane can be compared with other isothiocyanates, such as:
- Phenethyl isothiocyanate
- Sulforaphane
- Allyl isothiocyanate
Uniqueness:
- Long Carbon Chain: The long carbon chain of this compound distinguishes it from other isothiocyanates, potentially affecting its solubility and reactivity.
- Methylsulfanyl Group: The presence of the methylsulfanyl group adds unique chemical properties, such as the ability to undergo oxidation to form sulfoxides or sulfones .
Properties
CAS No. |
120271-23-0 |
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Molecular Formula |
C17H33NS2 |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1-isothiocyanato-15-methylsulfanylpentadecane |
InChI |
InChI=1S/C17H33NS2/c1-20-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-18-17-19/h2-16H2,1H3 |
InChI Key |
PYSSXKUUGTYCTF-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCCCCCCCCN=C=S |
Origin of Product |
United States |
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